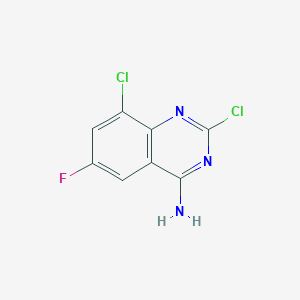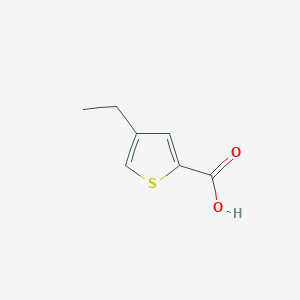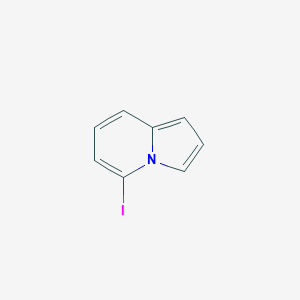
5-Iodoindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodoindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their aromatic properties and biological activities.
Vorbereitungsmethoden
The synthesis of 5-Iodoindolizine typically involves the lithiation of indolizine followed by an electrophilic quench with iodine. The process begins with the direct lithiation of 2-substituted indolizines at the 5-position using a strong base like n-butyllithium (n-BuLi) in the presence of a coordinating solvent such as tetrahydrofuran (THF). The lithiated intermediate is then treated with iodine to yield this compound .
Synthetic Route:
Lithiation: Indolizine + n-BuLi → 5-Lithioindolizine
Electrophilic Quench: 5-Lithioindolizine + I₂ → this compound
Reaction Conditions:
- Temperature: -78°C to room temperature
- Solvent: Anhydrous THF
- Reaction Time: 2-4 hours
Analyse Chemischer Reaktionen
5-Iodoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and nucleophiles like amines and thiols.
Cross-Coupling Reactions: this compound is a suitable substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, forming carbon-carbon bonds with boronic acids and alkynes, respectively
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly reported.
Major Products:
- Substituted indolizines
- Cross-coupled products (e.g., biaryl compounds, alkynyl indolizines)
Wissenschaftliche Forschungsanwendungen
5-Iodoindolizine has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
5-Iodoindolizine can be compared with other halogenated indolizines, such as 5-Bromoindolizine and 5-Chloroindolizine. These compounds share similar chemical properties but differ in their reactivity and biological activities due to the varying electronegativity and size of the halogen atoms .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromoindolizine
- 5-Chloroindolizine
- 5-Fluoroindolizine
Uniqueness: The presence of the iodine atom in 5-Iodoindolizine imparts unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H6IN |
|---|---|
Molekulargewicht |
243.04 g/mol |
IUPAC-Name |
5-iodoindolizine |
InChI |
InChI=1S/C8H6IN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H |
InChI-Schlüssel |
IPUHPVRHYKJTBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=CN2C(=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)
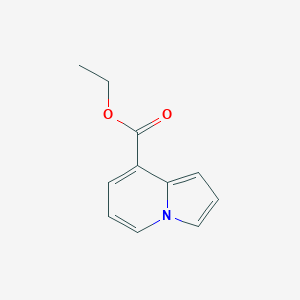
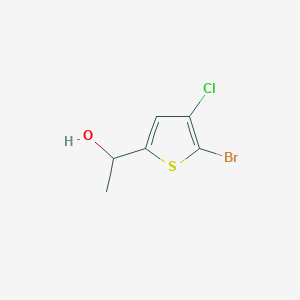
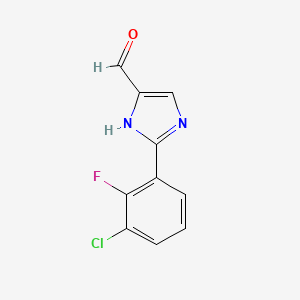
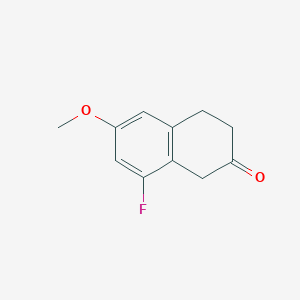
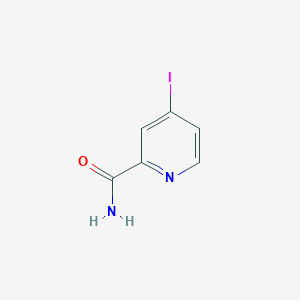
![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
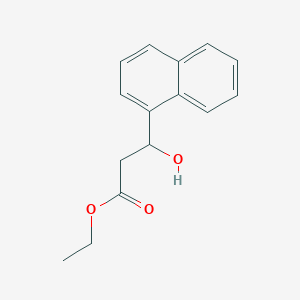
![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
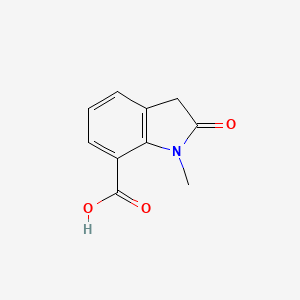

![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)
